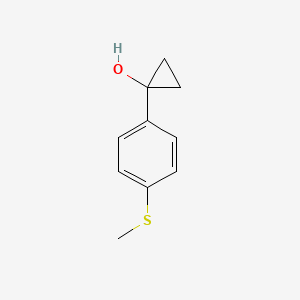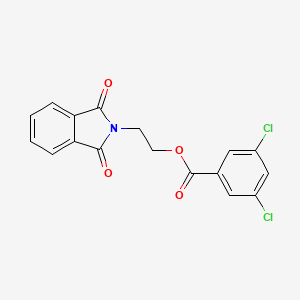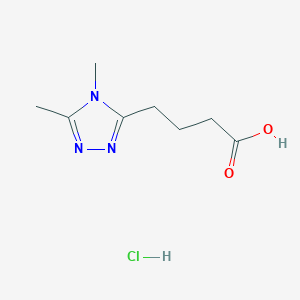
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. . The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . The hydrochloride salt form is achieved by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to its biological effects. The compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride include other 1,2,4-triazole derivatives such as:
- 3,5-dimethyl-1H-1,2,4-triazole
- 4-methyl-5-propoxy-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazol-3-amine hydrochloride
Uniqueness
What sets 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H14ClN3O2 |
|---|---|
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-9-10-7(11(6)2)4-3-5-8(12)13;/h3-5H2,1-2H3,(H,12,13);1H |
Clé InChI |
BGCBLNQDHVXCEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


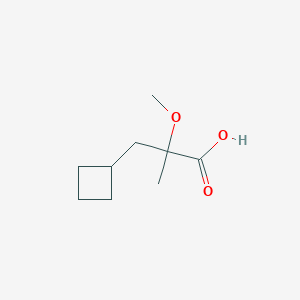
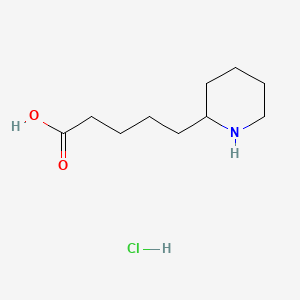
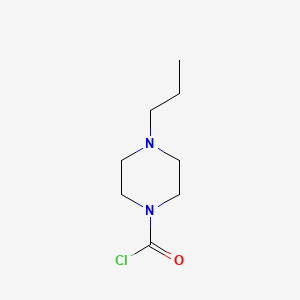
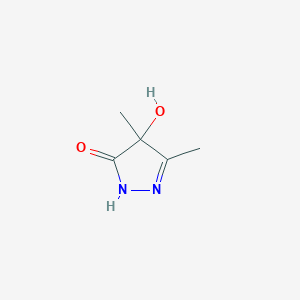
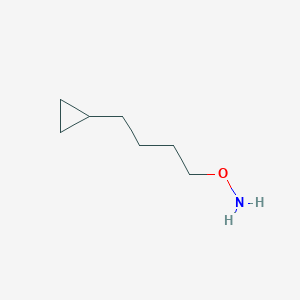
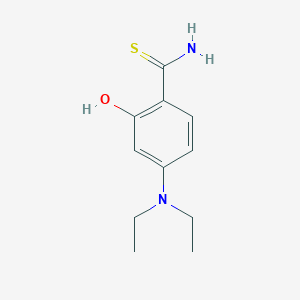
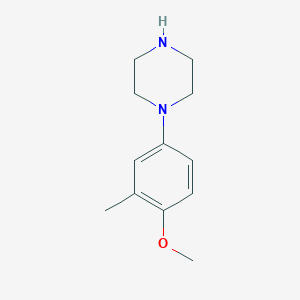
![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)


